Superior M1 vs. Cardiac M2α Receptor Selectivity of (+)-Biperiden Compared to Pirenzepine
(+)-Biperiden demonstrates a 66-fold selectivity for the M1 muscarinic receptor over the cardiac M2α receptor, a key safety and efficacy parameter. This selectivity is 2.4 times greater than that of pirenzepine, the prototypical M1-selective antagonist, which shows a 28-fold selectivity in the same assays [1]. This high degree of M1/M2α discrimination is a direct consequence of the specific stereochemistry of (+)-biperiden, as the (-)-enantiomer shows negligible receptor discrimination.
| Evidence Dimension | M1 vs. Cardiac M2α Receptor Selectivity Factor |
|---|---|
| Target Compound Data | Selectivity factor: 66 |
| Comparator Or Baseline | Pirenzepine, selectivity factor: 28 |
| Quantified Difference | 2.4-fold higher selectivity for (+)-biperiden |
| Conditions | Functional antagonism assays in field-stimulated rabbit vas deferens (M1) and rat left atrium (cardiac M2α). |
Why This Matters
This superior selectivity profile reduces the potential for dose-limiting cardiovascular side effects (e.g., bradycardia) associated with M2 receptor antagonism, making (+)-biperiden a preferred research tool for studying central M1-mediated processes with a wider therapeutic window.
- [1] Eltze, M., & Figala, V. (1988). Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes. European Journal of Pharmacology, 158(1-2), 11-19. DOI: 10.1016/0014-2999(88)90247-6. View Source
